REACTION_CXSMILES
|
Cl.[NH2:2][C:3]1[CH:8]=[C:7]([C:9]([F:12])([F:11])[F:10])[CH:6]=[CH:5][C:4]=1[SH:13].[Cl:14][CH2:15][C:16](OCC)(OCC)OCC>C(O)C>[Cl:14][CH2:15][C:16]1[S:13][C:4]2[CH:5]=[CH:6][C:7]([C:9]([F:10])([F:11])[F:12])=[CH:8][C:3]=2[N:2]=1 |f:0.1|
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Name
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2-amino-4-trifluoromethylthiophenol hydrochloride
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Quantity
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30 g
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Type
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reactant
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Smiles
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Cl.NC1=C(C=CC(=C1)C(F)(F)F)S
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Name
|
|
Quantity
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31 g
|
Type
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reactant
|
Smiles
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ClCC(OCC)(OCC)OCC
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Name
|
|
Quantity
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125 mL
|
Type
|
solvent
|
Smiles
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C(C)O
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Control Type
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UNSPECIFIED
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Setpoint
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60 °C
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Conditions are dynamic
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1
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Details
|
See reaction.notes.procedure_details.
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Type
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CONCENTRATION
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Details
|
The solution was concentrated
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Type
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CUSTOM
|
Details
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to remove excess ethanol
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Type
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EXTRACTION
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Details
|
the resulting material was extracted with ether (500 ml)
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Type
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EXTRACTION
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Details
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The organic extract
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Type
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WASH
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Details
|
was washed successively with 10% HCl (20 ml), water (100 ml), 10% sodium bicarbonate solution and water (100 ml)
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Type
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CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
to obtain an amber colored oil, which
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Type
|
CUSTOM
|
Details
|
crystallized
|
Type
|
CUSTOM
|
Details
|
upon standing at room temperature
|
Name
|
|
Type
|
|
Smiles
|
ClCC=1SC2=C(N1)C=C(C=C2)C(F)(F)F
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |